1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate
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Overview
Description
1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate is a synthetic organic compound with a complex structure It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate involves several steps, typically starting with the preparation of the piperidine ring. The tert-butyl and methyl groups are introduced through specific reactions, often involving tert-butyl esters and methylating agents. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may utilize flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group may be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. .
Scientific Research Applications
1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
Methyl (2R,4S)-4-aminopyrrolidine-2-carboxylate: Similar in structure but with different functional groups.
tert-Butyl (2R,4S)-2-methyl-1,4-piperidinedicarboxylic acid: Shares the piperidine ring but differs in the positioning of functional groups.
trans-4-Amino-D-proline methyl ester: Another related compound with distinct stereochemistry and functional groups
Properties
Molecular Formula |
C12H22N2O4 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
PVCVXOYIRODFJD-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N |
Origin of Product |
United States |
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